![molecular formula C16H21NO6 B2463711 Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate CAS No. 26717-39-5](/img/structure/B2463711.png)
Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate
Übersicht
Beschreibung
Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate, also known as DMAP, is a chemical compound widely used in scientific research. It is a versatile molecule that has been used in various fields, including organic synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Electrochemical Characterization and Complexation Behavior
- Study on Complexation with Lanthanide Cations : Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate has been analyzed through electrochemical methods like cyclic voltammetry and differential pulse voltametry. This study particularly focused on the compound's complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+. Such studies are crucial in understanding the interactions and coordination chemistry of these compounds (Amarandei et al., 2014).
Structural and Molecular Studies
- Crystal Structure Analysis : The crystal structure of a similar compound, Diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, was studied. This research involved spectral analyses (like IR and 1H NMR) and X-ray diffraction data, providing insights into the molecular conformation and potential coordination sites for metal atoms (Meskini et al., 2010).
Pharmacological Applications
- Molecular Docking Studies for Antihypertensive Activity : While specific drug use and dosage are excluded from this discussion, it's notable that derivatives of this compound have been synthesized and evaluated for antihypertensive activity. This includes molecular docking studies targeting hypertension-related proteins (Saravanan et al., 2013).
Chemical Synthesis and Reactions
- Synthesis and Reaction Studies : The compound's derivatives have been synthesized for various applications, such as understanding the excess molar volumes when mixed with different alcohols. These studies are critical for grasping the physical and chemical properties of the compound in different environments (Wang & Yan, 2010).
Potential Industrial Applications
- Thermal, Kinetic, and Safety Aspects in Industry : There's significant research into the thermal and kinetic aspects of reactions involving similar compounds, essential for mastering thermal runaway situations in industrial settings. This research helps in optimizing and scheduling processes for large-scale production (Veedhi et al., 2016).
Biodegradable Plastic Production
- Enzymatic Synthesis for Biodegradable Plastics : The compound has been used in the direct enzymatic synthesis of cyclic carbonates, aiming to produce biodegradable plastics. This kind of research highlights the compound's potential in developing sustainable materials (Tasaki et al., 2003).
Eigenschaften
IUPAC Name |
diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-11-7-8-13(20-3)14(9-11)21-4/h7-10,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXXRSURSCTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


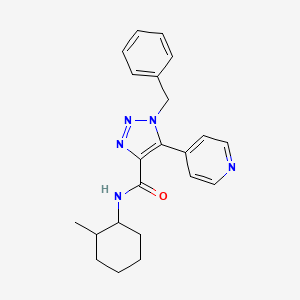
![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)
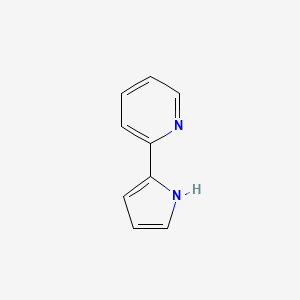
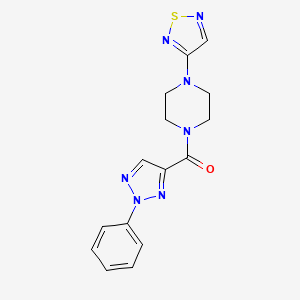
![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)
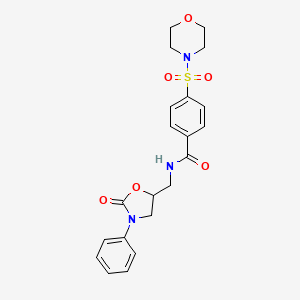
![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)
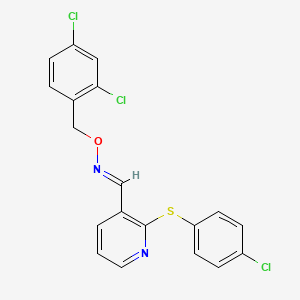
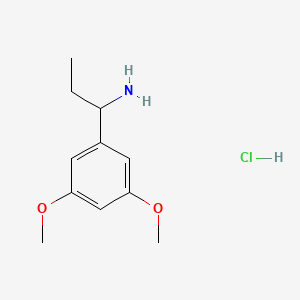


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)
![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)